REACTION_CXSMILES
|
[CH3:1][NH:2][CH3:3].[Br:4][C:5]1[C:6]([O:12][CH3:13])=[N:7][C:8](Cl)=[N:9][CH:10]=1>>[Br:4][C:5]1[C:6]([O:12][CH3:13])=[N:7][C:8]([N:2]([CH3:3])[CH3:1])=[N:9][CH:10]=1
|
Name
|
|
Quantity
|
17.2 mL
|
Type
|
reactant
|
Smiles
|
CNC
|
Name
|
|
Quantity
|
1.54 g
|
Type
|
reactant
|
Smiles
|
BrC=1C(=NC(=NC1)Cl)OC
|
Control Type
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UNSPECIFIED
|
Setpoint
|
45 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled
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Type
|
CONCENTRATION
|
Details
|
concentrated
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Type
|
WASH
|
Details
|
The residue was washed
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Type
|
FILTRATION
|
Details
|
filtered with diethyl ether
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=NC(=NC1)N(C)C)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.57 g | |
YIELD: CALCULATEDPERCENTYIELD | 98.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |